Cas no 93754-83-7 (7-methyl-2,3,7,8,8a,9-hexahydro-4,11-propanocyclopenta[e]azecine-5,10(1H,6H)-dione)
![7-methyl-2,3,7,8,8a,9-hexahydro-4,11-propanocyclopenta[e]azecine-5,10(1H,6H)-dione structure](https://it.kuujia.com/scimg/cas/93754-83-7x500.png)
93754-83-7 structure
Nome del prodotto:7-methyl-2,3,7,8,8a,9-hexahydro-4,11-propanocyclopenta[e]azecine-5,10(1H,6H)-dione
7-methyl-2,3,7,8,8a,9-hexahydro-4,11-propanocyclopenta[e]azecine-5,10(1H,6H)-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7-methyl-2,3,7,8,8a,9-hexahydro-4,11-propanocyclopenta[e]azecine-5,10(1H,6H)-dione
- DTXSID50918161
- Phlegmariurine B
- 93754-83-7
- 6-methyl-9-azatricyclo[7.4.3.04,13]hexadec-1(13)-ene-2,8-dione
- 4,11-Propano-4H-cyclopent(e)azecine-5,10(1H,6H)-dione, 2,3,7,8,8a,9-hexahydro-7-methyl-, (4S,7R,8aS)-
- 6-methyl-9-azatricyclo(7.4.3.04,13)hexadec-1(13)-ene-2,8-dione
-
- Inchi: InChI=1S/C16H23NO2/c1-11-8-12-10-15(18)14-5-3-7-17(16(19)9-11)6-2-4-13(12)14/h11-12H,2-10H2,1H3
- Chiave InChI: YPKNWWHNAWQDKM-UHFFFAOYSA-N
- Sorrisi: CC1CC2CC(=O)C3=C2CCCN(CCC3)C(=O)C1
Proprietà calcolate
- Massa esatta: 261.173
- Massa monoisotopica: 261.173
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 0
- Complessità: 438
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 37.4A^2
- XLogP3: 1.4
Proprietà sperimentali
- Densità: 1.13
- Punto di ebollizione: 452.2°C at 760 mmHg
- Punto di infiammabilità: 205.5°C
- Indice di rifrazione: 1.55
7-methyl-2,3,7,8,8a,9-hexahydro-4,11-propanocyclopenta[e]azecine-5,10(1H,6H)-dione Letteratura correlata
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
93754-83-7 (7-methyl-2,3,7,8,8a,9-hexahydro-4,11-propanocyclopenta[e]azecine-5,10(1H,6H)-dione) Prodotti correlati
- 1963625-67-3(Ethyl 3-(4-bromo-3-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate)
- 2243516-33-6(3-amino-1lambda6-thiaspiro3.5nonane-1,1-dione)
- 87671-27-0(Ethyl 2,3-dimethyl-4-hydroxybenzoate)
- 1075240-43-5(Omadacycline tosylate)
- 1806840-39-0(6-Amino-4-cyano-3-(difluoromethyl)-2-methoxypyridine)
- 15000-00-7(2-(2-Hydroxypropan-2-YL)-4-methoxyphenol)
- 110223-15-9(2-Amino-3-benzyloxypyrazine)
- 2580216-22-2(ethyl 2-4-amino-3-(trifluoromethyl)-1H-pyrazol-1-ylacetate)
- 2138110-29-7(tert-butyl N-[2-({[(tert-butoxy)carbonyl]amino}methyl)-4-oxocyclohexyl]carbamate)
- 941240-49-9(4-{4-cyano-5-(2-phenylethyl)amino-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
